3,5-diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with various functional groups, including ethyl, methyl, phenyl, and triazole moieties. Its unique structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the Hantzsch pyridine synthesis , which involves the condensation of β-keto esters with ammonia and α-haloketones
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the triazole and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alkoxides can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Alcohols derived from the carbonyl groups.
Substitution: : Substituted triazole and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
The compound has been investigated for its medicinal properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3,5-diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The phenyl and triazole groups can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: : Similar in having a pyridine-like structure with methyl groups.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: : Similar in having phenyl and triazole groups.
Uniqueness
3,5-Diethyl 2,6-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-3,5-dicarboxylate stands out due to its specific combination of ethyl, methyl, phenyl, and triazole groups, which provides unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-(1-phenyltriazol-4-yl)pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-5-28-20(26)17-13(3)22-14(4)18(21(27)29-6-2)19(17)16-12-25(24-23-16)15-10-8-7-9-11-15/h7-12H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQECIVIYMITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CN(N=N2)C3=CC=CC=C3)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.